molecular formula C23H28N4O6S3 B2728714 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-91-7

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2728714
CAS No.: 865159-91-7
M. Wt: 552.68
InChI Key: SPMJCUXTGAIWNL-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H28N4O6S3 and its molecular weight is 552.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes an azepane ring, a sulfonamide moiety, and a benzo[d]thiazole component. These structural elements are often associated with significant biological activity, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N3O4S2C_{23}H_{26}N_{3}O_{4}S_{2}, with a molecular weight of approximately 442.38 g/mol. The compound's stereochemistry is indicated by the (Z) configuration, which refers to the spatial arrangement around the double bond in the ylidene group. The presence of the sulfonamide group suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : As a sulfonamide derivative, it may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by targeting pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that related compounds can inhibit bacterial growth effectively. For instance, derivatives featuring a thiazole ring have been associated with strong anti-inflammatory activity through cyclooxygenase inhibition .

Anticancer Activity

Studies focusing on the structure-activity relationship (SAR) of thiazole derivatives have revealed that certain substitutions enhance anticancer potency. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Evaluation : A study involving a related thiazole compound demonstrated significant inhibition of cancer cell proliferation in human breast cancer cell lines (MCF-7). The compound was able to induce apoptosis at concentrations lower than those typically required for established chemotherapeutics.
  • Animal Models : In vivo studies using murine models of inflammation showed that compounds with similar structural motifs effectively reduced carrageenan-induced paw edema, indicating potential therapeutic applications in inflammatory diseases .

Data Tables

PropertyValue
Molecular FormulaC23H26N3O4S2
Molecular Weight442.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
Biological ActivityObservations
AntimicrobialEffective against various strains
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces edema in animal models

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S3/c1-33-15-14-27-20-11-10-19(35(24,29)30)16-21(20)34-23(27)25-22(28)17-6-8-18(9-7-17)36(31,32)26-12-4-2-3-5-13-26/h6-11,16H,2-5,12-15H2,1H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMJCUXTGAIWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.